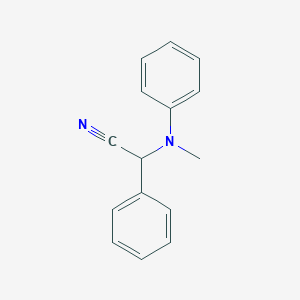

a-(N-Methylanilino)-a-phenylacetonitrile

Description

Significance of α-Amino Nitriles as Versatile Synthons

α-Amino nitriles are highly valued as versatile synthons, or synthetic building blocks, in organic chemistry. capes.gov.brrsc.org Their utility stems from the dual reactivity of the amino and nitrile functional groups. rsc.orgrsc.org This bifunctional nature allows for a wide range of chemical transformations, making them key precursors in the synthesis of numerous important organic molecules. enamine.netresearchgate.net

One of the most notable applications of α-amino nitriles is in the synthesis of α-amino acids, the fundamental components of proteins. numberanalytics.comnumberanalytics.comnews-medical.net Through hydrolysis of the nitrile group, α-amino nitriles can be readily converted into the corresponding α-amino acids. wikipedia.orgchemeurope.commasterorganicchemistry.com This pathway, a component of the Strecker synthesis, is a powerful method for producing both naturally occurring and unnatural amino acids, which are crucial in pharmaceutical and biochemical research. mdpi.comnih.gov

Beyond amino acids, α-amino nitriles are precursors to a variety of other valuable compounds. The nitrile group can be reduced to form 1,2-diamines, while the amino group can undergo various modifications. rsc.orgenamine.net Their unique structure also allows them to act as masked iminium ions or acyl anion equivalents, further expanding their synthetic potential. rsc.orgrsc.org This versatility has been harnessed in the synthesis of complex natural products, alkaloids, and a diverse range of nitrogen-containing heterocycles, which are often found in pharmacologically active compounds. rsc.orgresearchgate.netresearchgate.net

The following table provides a summary of the types of compounds that can be synthesized from α-amino nitriles, highlighting their role as versatile intermediates.

| Starting Material | Transformation | Product Class | Significance |

| α-Amino Nitrile | Hydrolysis | α-Amino Acids | Building blocks of proteins, used in pharmaceuticals. wikipedia.orgmasterorganicchemistry.com |

| α-Amino Nitrile | Reduction | 1,2-Diamines | Important in coordination chemistry and as ligands. rsc.org |

| α-Amino Nitrile | Cyclization Reactions | Nitrogen Heterocycles | Core structures in many natural products and drugs. researchgate.net |

| α-Amino Nitrile | Cationic Reactions | Varied (e.g., Alkaloids) | Serve as masked iminium ion equivalents for complex syntheses. rsc.org |

| α-Amino Nitrile | Umpolung Reactions | Varied (e.g., Ketones) | Act as masked acyl anion equivalents. researchgate.net |

Historical Context of α-Amino Nitrile Chemistry

The history of α-amino nitrile chemistry is intrinsically linked to the development of amino acid synthesis, most notably through the groundbreaking work of the German chemist Adolph Strecker in 1850. numberanalytics.comchemistrylearner.comuni-tuebingen.de Strecker discovered a method to synthesize amino acids by reacting an aldehyde with ammonia (B1221849) and cyanide. numberanalytics.comnumberanalytics.com This reaction proceeds through an α-amino nitrile intermediate, which is then hydrolyzed to yield the final amino acid product. wikipedia.orgchemeurope.com

In his original experiment, Strecker combined acetaldehyde, ammonia, and hydrogen cyanide to form α-aminopropionitrile, which upon hydrolysis, yielded alanine. wikipedia.orgchemistrylearner.com This series of reactions became known as the Strecker synthesis and was the first-ever synthesis of an amino acid in a laboratory setting. uni-tuebingen.de His findings were published in German papers in 1850 and 1854. chemeurope.comchemistrylearner.com

The Strecker synthesis was a monumental achievement in organic chemistry. numberanalytics.com It not only provided a straightforward method for creating the building blocks of proteins but also lent support to the idea that the molecules of life could be formed from simpler, non-living precursors. news-medical.netwikipedia.org This has led to the invocation of the Strecker synthesis in studies concerning the origin of life and the presence of amino acids in meteorites. wikipedia.org

Over the years, the scope of the Strecker reaction has been significantly expanded. It was discovered that using primary and secondary amines instead of ammonia could produce N-substituted amino acids. wikipedia.orgchemeurope.com Similarly, ketones could be used in place of aldehydes to create α,α-disubstituted amino acids. wikipedia.orgchemeurope.com While the classic Strecker synthesis produces a racemic mixture (an equal amount of left- and right-handed enantiomers) of amino acids, modern advancements have led to the development of asymmetric versions of the reaction, allowing for the selective synthesis of a specific enantiomer. wikipedia.orgchemeurope.com

Structural Features and Reactivity Principles of α-Amino Nitriles

The characteristic structure of an α-amino nitrile consists of a central carbon atom (the α-carbon) bonded to four different substituents: an amino group (-NR₂), a nitrile or cyano group (-C≡N), a hydrogen atom (in most cases), and a variable side chain (R group). The specific properties and reactivity of a particular α-amino nitrile, such as α-(N-Methylanilino)-α-phenylacetonitrile, are determined by the nature of the groups attached to the amino nitrogen and the α-carbon.

The reactivity of α-amino nitriles is governed by the interplay between the amino and nitrile functional groups. rsc.org The nitrile group is a strong electron-withdrawing group, which influences the acidity of the α-hydrogen. The nitrogen atom of the amino group, with its lone pair of electrons, can act as a nucleophile or a base.

Several key reactivity principles define the synthetic utility of α-amino nitriles:

Hydrolysis of the Nitrile Group : As central to the Strecker synthesis, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. wikipedia.orgmasterorganicchemistry.com This transforms the α-amino nitrile into an α-amino acid.

Reduction of the Nitrile Group : The nitrile group can be reduced, typically using reagents like lithium aluminum hydride, to form a primary amine. rsc.org This reaction converts an α-amino nitrile into a 1,2-diamine.

Reactivity as Iminium Ion Equivalents : α-Amino nitriles can serve as stable precursors to highly reactive iminium ions. rsc.orgrsc.org Loss of the cyanide ion generates an electrophilic iminium ion that can be attacked by various nucleophiles, enabling the formation of new carbon-carbon bonds.

Umpolung (Reversal of Polarity) : While the α-carbon is typically electrophilic (or becomes so upon iminium ion formation), it is possible to reverse this polarity. Through α-metallation (deprotonation of the α-hydrogen with a strong base), the α-carbon becomes nucleophilic. rsc.org This "umpolung" makes the α-amino nitrile an acyl anion equivalent, allowing it to react with electrophiles. researchgate.netrsc.org

This dual reactivity, allowing the α-carbon to act as either an electrophile or a nucleophile equivalent, is a cornerstone of the versatility of α-amino nitriles in organic synthesis. rsc.orgethz.ch The specific reaction pathway can often be controlled by the choice of reagents and reaction conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylanilino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-17(14-10-6-3-7-11-14)15(12-16)13-8-4-2-5-9-13/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWDTPFUMNREGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of α N Methylanilino α Phenylacetonitrile

Nucleophilic Reactions

The α-position of the nitrile is activated, making the attached proton acidic. Deprotonation leads to a stabilized carbanion that can act as a nucleophile. Furthermore, the nitrile group itself can be attacked by nucleophiles.

Organometallic reagents are potent nucleophiles that readily react with the electrophilic carbon atom of the nitrile group. lehigh.eduacs.org The general reaction of a Grignard reagent with a nitrile involves nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine salt. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate yields a ketone. organic-chemistry.orgwikipedia.org

In the context of α-aminonitriles, nucleophilic substitution can also occur. For instance, studies on the related compound 2-(N-methylanilino)-2-phenylsulfanylacetonitrile have shown that nucleophilic substitution with Grignard reagents or silyl (B83357) compounds can be promoted by catalysts like copper(I) iodide (CuI) or various Lewis acids. vaia.com These reactions lead to the formation of new, varied α-amino nitriles by replacing a leaving group at the α-position. vaia.com

Table 1: Nucleophilic Substitution with Organometallic Reagents

| Reagent Type | Catalyst | Product Type | Reference |

| Grignard Reagents | CuI / Lewis Acids | Varied α-amino nitriles | vaia.com |

| Silyl Compounds | CuI / Lewis Acids | Varied α-amino nitriles | vaia.com |

The carbanion generated by deprotonation at the α-carbon of α-(N-Methylanilino)-α-phenylacetonitrile can participate in various condensation reactions. These reactions are fundamental for forming new carbon-carbon bonds.

One notable example is the condensation with titanium enolates. The reaction of 2-(N-methylanilino)-2-phenylsulfanylacetonitrile with titanium enolates results in the formation of 4-oxo-2-amino nitriles. vaia.com More broadly, phenylacetonitrile (B145931) and its derivatives are known to undergo Michael-type condensation reactions with α,β-unsaturated esters, ketones, and nitriles, typically under the influence of base catalysts like sodium alkoxides. lehigh.edunih.gov A similar reactivity pattern is expected for α-(N-Methylanilino)-α-phenylacetonitrile. Another relevant transformation is the condensation between aryl acetonitriles and acrylonitrile, which proceeds via Michael additions and intramolecular condensation to construct cyclohexene (B86901) skeletons. researchgate.net

Table 2: Condensation Reactions

| Reactant | Catalyst/Conditions | Product Type | Reference |

| Titanium Enolates | - | 4-Oxo-2-amino nitriles | vaia.com |

| α,β-Unsaturated Esters/Ketones | Sodium Alkoxides | Michael Adducts | lehigh.edunih.gov |

| Acrylonitrile | Base | α-Amino-β-cyano cyclohexenes | researchgate.net |

Electrophilic Reactions

While the deprotonated form of α-(N-Methylanilino)-α-phenylacetonitrile is nucleophilic, the molecule itself can undergo electrophilic reactions. The electron-rich phenyl rings and the nitrogen atom are potential sites for electrophilic attack. Additionally, the α-carbon can be functionalized through electrophilic substitution, particularly via halogenation.

The benzylic position in phenylacetonitrile is activated and can be halogenated. orgsyn.org For example, chlorination of phenylacetonitriles can be achieved using agents like sulfuryl chloride or chlorine gas, often in the presence of a strong acid catalyst such as HCl. researchgate.net This process leads to the formation of α-chloro and α,α-dichloro derivatives. researchgate.net This reactivity suggests that α-(N-Methylanilino)-α-phenylacetonitrile could undergo similar electrophilic halogenation at the α-position, provided the N-methylanilino group does not interfere or is not more reactive under the specific conditions.

Radical Reactions and Radical Intermediate Formation

α-(N-Methylanilino)-α-phenylacetonitrile can be a precursor to radical intermediates, particularly at the α-carbon. The stability of the resulting radical is enhanced by the adjacent phenyl and nitrile groups.

Research on the related 2-(N-methylanilino)-2-phenylsulfanylacetonitrile has demonstrated the formation of an α-radical. vaia.com When this compound is treated with tributylstannane (tributyltin hydride), a well-known radical initiator system, it forms the corresponding α-amino nitrile radical. vaia.commasterorganicchemistry.com This reactive intermediate can then undergo further reactions, such as self-coupling, leading to the isolation of a dimerized product. vaia.com The formation of the initial radical is typically initiated by a substance like azobisisobutyronitrile (AIBN). masterorganicchemistry.com

Table 3: Radical Intermediate Formation

| Reagent | Result | Product | Reference |

| Tributylstannane | Formation of an α-radical | Self-coupling product | vaia.com |

Rearrangement Reactions and Isomerization

The stereocenter at the α-carbon of α-aminonitriles allows for the possibility of isomerization, specifically epimerization. This process involves the change in configuration at a single chiral center in a molecule with multiple stereocenters.

Studies have shown that diastereomeric mixtures of α-amino nitriles can thermally epimerize in the solid state to yield a single, more stable diastereomer. organic-chemistry.org For example, an α-amino nitrile prepared via a Strecker reaction, which initially had a diastereomeric excess of 66%, was observed to increase to 90% after being stored as a crystalline solid for one month at room temperature. organic-chemistry.org This solid-state epimerization demonstrates that isomerization at the α-carbon is a feasible transformation for this class of compounds, driven by the thermodynamic stability of the resulting isomer. organic-chemistry.org While direct evidence for α-(N-Methylanilino)-α-phenylacetonitrile is not specified, this principle of isomerization is applicable.

Hydrolysis and Related Conversions (e.g., to Phenylacetic Acid Derivatives)

One of the most significant transformations of nitriles is their hydrolysis to carboxylic acids. For α-(N-Methylanilino)-α-phenylacetonitrile, this reaction would convert the nitrile group into a carboxylic acid, yielding an N-substituted amino acid derivative of phenylacetic acid.

The hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile) to phenylacetic acid is a standard procedure that can be accomplished under either acidic or basic conditions. mdpi.com Acid hydrolysis is often carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid. mdpi.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Enzymatic methods using nitrilase enzymes have also been developed for the conversion of phenylacetonitrile to phenylacetic acid under milder conditions. These established methods for hydrolyzing the nitrile in the parent phenylacetonitrile structure are directly applicable to its derivatives, leading to the corresponding phenylacetic acid derivatives.

Despite a comprehensive search for detailed research findings on the oxidative and reductive transformations of the specific chemical compound α-(N-Methylanilino)-α-phenylacetonitrile, sufficient information could not be located to generate a thorough and scientifically accurate article that includes the required data tables and detailed research findings as stipulated in the instructions.

General principles of organic chemistry suggest potential pathways for the transformation of this molecule. For instance, the nitrile group could likely be reduced to a primary amine, and the N-methylanilino group might undergo oxidative N-dealkylation. However, without specific studies on α-(N-Methylanilino)-α-phenylacetonitrile, any discussion of reaction mechanisms, conditions, and outcomes would be speculative and would not meet the required standard of detailed, evidence-based scientific reporting.

Therefore, the following section on the "Oxidative and Reductive Transformations" of α-(N-Methylanilino)-α-phenylacetonitrile cannot be provided at this time due to the lack of available scientific literature detailing these specific reactions. Further experimental research on this compound would be necessary to generate the data required to fulfill the user's request.

Design and Synthesis of Derivatives and Analogues of α N Methylanilino α Phenylacetonitrile

Structural Modifications at the α-Position

The α-position of α-(N-Methylanilino)-α-phenylacetonitrile, the carbon atom bearing the phenyl, N-methylanilino, and nitrile groups, is a key target for structural modification. Introducing substituents at this position can create α,α-disubstituted (quaternary) amino nitriles, significantly altering the molecule's steric and electronic properties.

The primary strategy for α-modification involves the deprotonation of the α-hydrogen followed by alkylation. The α-proton is rendered acidic by the adjacent electron-withdrawing nitrile group and the phenyl ring. Treatment with a strong base, such as an alkali metal amide (e.g., sodium amide) or an alkoxide (e.g., potassium tert-butoxide), generates a resonance-stabilized α-amino carbanion. nih.gov This nucleophilic intermediate can then react with various electrophiles, most commonly alkyl halides, to introduce a new substituent at the α-position.

The choice of base and reaction conditions is critical to prevent side reactions. The general reaction scheme is as follows:

Deprotonation: α-(N-Methylanilino)-α-phenylacetonitrile + Base → [α-Amino Carbanion]⁻

Alkylation: [α-Amino Carbanion]⁻ + R-X → α-Alkyl-α-(N-methylanilino)-α-phenylacetonitrile + X⁻

Transition metal catalysis, employing complexes of ruthenium, iridium, or nickel, has also emerged as a powerful method for the α-alkylation of related arylacetonitrile systems, often using alcohols as the alkylating agents via a "borrowing hydrogen" mechanism. nih.govrsc.orgrsc.org These methods offer an environmentally benign alternative to the use of alkyl halides. nih.goveie.gr

| Electrophile (R-X) | α-Substituent (R) | Product Name | Reference |

| Methyl Iodide (CH₃I) | Methyl (-CH₃) | α-(N-Methylanilino)-α-phenylpropionitrile | nih.gov |

| Ethyl Bromide (CH₃CH₂Br) | Ethyl (-CH₂CH₃) | 2-(N-Methylanilino)-2-phenylbutanenitrile | nih.gov |

| Benzyl (B1604629) Chloride (BnCl) | Benzyl (-CH₂Ph) | 2-(N-Methylanilino)-2,3-diphenylpropanenitrile | nih.gov |

| Allyl Bromide | Allyl (-CH₂CH=CH₂) | 2-(N-Methylanilino)-2-phenylpent-4-enenitrile | nih.gov |

Aryl Ring Substitutions and their Impact on Reactivity

The electronic nature of the two aryl rings (the α-phenyl group and the N-anilino group) profoundly influences the synthesis and reactivity of the parent molecule. The most common route to these compounds is the Strecker synthesis, a three-component reaction between an aldehyde (benzaldehyde), a secondary amine (N-methylaniline), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide, TMSCN). researchgate.netwikipedia.org

The reactivity in the Strecker synthesis is highly dependent on the electronic properties of the aldehyde. researchgate.net

Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) on the benzaldehyde (B42025) ring increase the electrophilicity of the carbonyl carbon. This accelerates the initial formation of the iminium ion intermediate upon reaction with N-methylaniline, generally leading to higher reaction rates and improved yields of the corresponding α-aminonitrile. nih.gov

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon. This can slow down the rate of iminium ion formation, potentially requiring longer reaction times or more forceful conditions to achieve comparable yields.

Similarly, substituents on the N-methylaniline ring affect the nucleophilicity of the nitrogen atom. EDGs on the aniline (B41778) ring enhance its nucleophilicity, facilitating the initial attack on the aldehyde, whereas EWGs decrease it. The interplay of these electronic effects allows for the fine-tuning of the reaction and the synthesis of a wide library of analogues. rsc.org

| Benzaldehyde Substituent (Position) | Electronic Effect | Expected Impact on Strecker Reaction Rate | Resulting Derivative |

| 4-Nitro (-NO₂) | Strong EWG | Increase | α-(N-Methylanilino)-α-(4-nitrophenyl)acetonitrile |

| 4-Chloro (-Cl) | Weak EWG | Slight Increase | α-(4-Chlorophenyl)-α-(N-methylanilino)acetonitrile |

| Unsubstituted (-H) | Neutral | Baseline | α-(N-Methylanilino)-α-phenylacetonitrile |

| 4-Methyl (-CH₃) | Weak EDG | Slight Decrease | α-(N-Methylanilino)-α-(p-tolyl)acetonitrile |

| 4-Methoxy (-OCH₃) | Strong EDG | Decrease | α-(4-Methoxyphenyl)-α-(N-methylanilino)acetonitrile |

Nitrogen Atom Derivatization (e.g., N-Methylation)

The secondary amine nitrogen in α-(N-Methylanilino)-α-phenylacetonitrile is a nucleophilic center that can be readily derivatized. A common modification is further alkylation to yield a tertiary amine or a quaternary ammonium (B1175870) salt.

The synthesis of tertiary amine analogues can be achieved through N-alkylation, for example, by reacting the parent compound with an alkyl halide. However, controlling the degree of alkylation to prevent the formation of quaternary salts can be challenging. A more controlled approach involves a Mannich-type condensation of an aldehyde with the α-aminoacetonitrile and benzotriazole, followed by reduction or reaction with a Grignard reagent. rsc.org

Formation of a quaternary ammonium salt is typically achieved via the Menschutkin reaction, which involves treating the parent secondary amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). nih.gov This reaction converts the neutral amine into a permanently charged cationic species. mdpi.comgoogle.com The resulting quaternary salts often exhibit increased water solubility and different biological properties compared to their neutral precursors. mdpi.com

| Reagent | Product Type | Product Name | Reference |

| Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | (Cyanophenylmethyl)dimethyl(phenyl)ammonium iodide | nih.gov |

| Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Salt | Ethyl(cyanophenylmethyl)methyl(phenyl)ammonium bromide | google.com |

| Benzyl Chloride (BnCl) | Quaternary Ammonium Salt | Benzyl(cyanophenylmethyl)methyl(phenyl)ammonium chloride | google.com |

Synthesis of Polyfunctionalized α-Amino Nitrile Systems

The α-(N-Methylanilino)-α-phenylacetonitrile core is a versatile starting point for synthesizing more complex, polyfunctionalized molecules. Both the amine and the nitrile functionalities can be selectively transformed to introduce new chemical groups. enamine.net The nitrile group, in particular, is a synthetic linchpin that can be converted into a variety of other functionalities. chemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the α-aminonitrile into an N-methyl-N-phenylglycine derivative. Partial hydrolysis can also yield the corresponding α-aminoamide. libretexts.org

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine. libretexts.org This transformation results in a 1,2-diamine structure, a valuable motif in medicinal chemistry.

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis converts the nitrile into a ketone, providing access to α-amino ketone derivatives. chemistrysteps.com

Cyclization Reactions: The bifunctional nature of α-aminonitriles makes them excellent precursors for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net For instance, they can be used to construct imidazoles, thiazoles, and other ring systems by reacting with appropriate polyfunctional reagents. nih.govlongdom.org

These transformations significantly expand the chemical space accessible from the α-(N-Methylanilino)-α-phenylacetonitrile scaffold, enabling the creation of polyfunctionalized systems for diverse applications.

Chiral Synthesis and Stereochemical Control in α Amino Nitrile Chemistry

Enantioselective Synthesis of Chiral α-Amino Nitriles

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For α-amino nitriles, this is predominantly achieved through asymmetric variations of the Strecker reaction, which involves the addition of a cyanide source to an imine. mdpi.comwikipedia.org The key strategies include modifying the reaction with chiral components or catalysts that influence the facial selectivity of the cyanide attack on the prochiral imine carbon.

Asymmetric Strecker Reaction

The Asymmetric Strecker Reaction is a cornerstone for the synthesis of chiral α-amino nitriles. researchgate.net This reaction can be broadly categorized into two main approaches: the use of a chiral auxiliary derived from either the amine or aldehyde component, or the use of a substoichiometric amount of a chiral catalyst. mdpi.comresearchgate.net The latter, known as the catalytic asymmetric Strecker reaction, is often preferred due to its efficiency and atom economy. organicreactions.orgresearchgate.net

For the synthesis of a compound like a-(N-Methylanilino)-a-phenylacetonitrile, the reaction would involve the condensation of benzaldehyde (B42025) and N-methylaniline to form an achiral imine, followed by the enantioselective addition of a cyanide source. wikipedia.org

Chiral Auxiliaries in α-Amino Nitrile Synthesis

The use of stoichiometric chiral auxiliaries is a well-established method for controlling stereochemistry. rsc.org In this approach, an achiral aldehyde or amine is reacted with an optically pure chiral auxiliary to form a chiral imine intermediate. The inherent chirality of the auxiliary directs the nucleophilic addition of cyanide to one of the two diastereotopic faces of the imine, leading to the formation of a diastereomerically enriched α-amino nitrile. acs.orgnih.gov Subsequent removal of the auxiliary group yields the desired enantiomerically enriched product.

A variety of chiral auxiliaries have been employed, including α-phenylethylamine, phenylglycine amide, and sugar derivatives. rsc.orgacs.org For instance, (R)-phenylglycine amide has been shown to be an excellent chiral auxiliary in diastereoselective Strecker reactions, leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.orgnih.gov

Enantioselective Catalysis (e.g., Organocatalysis, Metal Catalysis)

The development of catalytic enantioselective methods has significantly advanced the synthesis of chiral α-amino nitriles. researchgate.net These methods avoid the need for stoichiometric auxiliaries and their subsequent removal. mdpi.com

Organocatalysis: Organocatalysts, which are small chiral organic molecules, have emerged as powerful tools for asymmetric synthesis. mdpi.comresearchgate.net In the context of the Strecker reaction, chiral thiourea (B124793), squaramide, and guanidine (B92328) derivatives have been successfully employed. rsc.orgscispace.com These catalysts typically activate the imine through hydrogen bonding, thereby creating a chiral environment that directs the incoming cyanide nucleophile. mdpi.comnih.gov For example, a dihydroquinine-derived thiourea has been used to catalyze the enantioselective Strecker reaction with dibenzo[b,f] mdpi.comacs.orgoxazepines, affording chiral α-amino nitriles in excellent yields (up to 99%) and high enantioselectivities (up to 98% ee). scispace.com Similarly, C2-symmetric bicyclic guanidine derivatives have been shown to catalyze the reaction between N-benzhydryl imines and hydrogen cyanide with high yields and enantiomeric excesses. rsc.orgnih.gov

Metal Catalysis: Chiral metal complexes are also highly effective catalysts for the asymmetric cyanation of imines. acs.org Various metals, including titanium, zirconium, aluminum, and rare-earth metals, have been used in combination with chiral ligands. rsc.orggoogle.com These catalysts function as chiral Lewis acids, coordinating to the imine nitrogen to activate it towards nucleophilic attack and simultaneously shielding one of its faces. google.comacs.org For example, a catalyst generated from a chiral Schiff-base ligand and a titanium alkoxide has been reported for the highly enantioselective cyanation of imines. acs.org Zirconium-based catalysts have also demonstrated excellent yields and enantioselectivities for aryl aldimines. rsc.org

Table 1: Comparison of Catalytic Systems in Asymmetric Strecker Reactions

| Catalyst Type | Example Catalyst/Ligand | Substrate Class | Typical ee (%) | Reference |

|---|---|---|---|---|

| Organocatalyst (Thiourea) | Dihydroquinine-derived Thiourea | Cyclic Imines | up to 98% | scispace.com |

| Organocatalyst (Guanidine) | Bicyclic Guanidine | N-Benzhydryl Imines | High | rsc.orgnih.gov |

| Metal Catalyst (Titanium) | N-Salicyl-β-aminoalcohol Ligand | Various N-Protected Imines | up to 98% | acs.org |

| Metal Catalyst (Zirconium) | (R)-6-Br-BINOL | Aryl Aldimines | 76-92% | rsc.org |

Diastereoselective Approaches

Diastereoselective strategies are employed when the substrate already contains one or more stereocenters. The goal is to control the formation of a new stereocenter in relation to the existing ones. In the synthesis of α-amino nitriles, this is most relevant when either the aldehyde or the amine component is chiral. The pre-existing stereocenter can influence the trajectory of the cyanide addition to the imine, leading to a preference for one diastereomer over the other. researchgate.net The level of diastereoselectivity is dependent on the nature of the chiral substrate and the reaction conditions.

Control of Stereogenic Centers (e.g., α-Carbon)

The primary goal in the chiral synthesis of α-amino nitriles is the control of the stereogenic center at the α-carbon. researchgate.net All the methods discussed—asymmetric Strecker reactions, use of chiral auxiliaries, and enantioselective catalysis—are designed to influence the formation of this specific stereocenter. The effectiveness of this control is measured by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. High levels of stereocontrol are crucial for the subsequent synthesis of optically pure α-amino acids and their derivatives.

Chiral Resolution Techniques for α-Amino Nitriles

When a racemic mixture of an α-amino nitrile is produced, chiral resolution can be employed to separate the enantiomers. This is a classical method for obtaining optically active compounds. wikipedia.org

Common resolution techniques include:

Formation of Diastereomeric Salts: The racemic α-amino nitrile, which is basic, is reacted with a chiral resolving agent, such as an optically active acid (e.g., tartaric acid or its derivatives). google.comgoogle.com This reaction forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. google.com Once separated, the desired enantiomer of the amino nitrile can be recovered by neutralizing the salt. google.com

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity. A specific enzyme might, for instance, hydrolyze the nitrile group of one enantiomer in the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This is a form of kinetic resolution. researchgate.net

Chiral Chromatography: The racemic mixture can be separated by passing it through a chromatography column that has a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

While effective, resolution techniques are often less efficient than asymmetric synthesis because the maximum theoretical yield for the desired enantiomer is 50% of the starting racemic mixture, unless the undesired enantiomer can be racemized and recycled. google.com

Applications and Strategic Roles in Complex Molecule Synthesis

Role as Synthetic Intermediates for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, with these scaffolds forming the core of many pharmaceuticals and functional materials. While direct and extensive literature on the use of α-(N-Methylanilino)-α-phenylacetonitrile in these syntheses is highly specific, the reactivity of the α-aminonitrile moiety provides a clear pathway for the construction of various heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic nitrile carbon, once activated, allows for intramolecular cyclization reactions to form rings.

For instance, derivatives of phenylacetonitrile (B145931) are known to be precursors for quinolines. The general strategy involves the reaction of an α-substituted phenylacetonitrile with a suitable co-reactant that can undergo condensation and cyclization. While specific examples detailing the use of α-(N-Methylanilino)-α-phenylacetonitrile are not broadly documented, the analogous compound 2-(N-anilino)-2-phenylacetonitrile can be synthesized from benzaldehyde (B42025), aniline (B41778), and potassium cyanide. This highlights the accessibility of the core α-aminonitrile structure. The N-methylanilino group in the target compound could influence the electronic and steric environment, potentially modulating the reactivity and selectivity in cyclization reactions.

Furthermore, the nitrile group can be transformed into other functionalities, such as amides or amines, which can then participate in cyclization cascades to form a variety of heterocycles, including indoles and other fused bicyclic systems. The strategic placement of the N-methylanilino group offers a handle for directing these cyclizations or for further functionalization of the resulting heterocyclic core.

Building Blocks for Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to complex molecular frameworks that serve as the foundation for the synthesis of libraries of compounds for drug discovery and other applications. The utility of α-(N-Methylanilino)-α-phenylacetonitrile as a building block stems from the multiple reactive sites within its structure. The active methylene (B1212753) proton (alpha to both the phenyl and nitrile groups) in the parent phenylacetonitrile is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The phenyl and N-methylanilino groups also provide sites for further modification through aromatic substitution reactions, allowing for the diversification of the scaffold. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for derivatization and the construction of larger, more complex architectures.

Precursors for α-Amino Acids and Peptidomimetics

α-Amino acids are the fundamental building blocks of proteins and are crucial components of many pharmaceuticals. The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide, proceeding through an α-aminonitrile intermediate. organic-chemistry.org Hydrolysis of the nitrile group in α-(N-Methylanilino)-α-phenylacetonitrile would lead to the corresponding α-amino acid, specifically N-methyl-N-phenyl-phenylglycine.

The synthesis of non-proteinogenic or unnatural α-amino acids is of significant interest in medicinal chemistry as their incorporation into peptides can lead to peptidomimetics with enhanced stability, bioavailability, and biological activity. The N-methylanilino and phenyl substituents on the α-carbon make N-methyl-N-phenyl-phenylglycine a non-proteinogenic amino acid.

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties. The unique steric and electronic properties of N-methyl-N-phenyl-phenylglycine, derived from α-(N-Methylanilino)-α-phenylacetonitrile, could be exploited to create peptidomimetics with constrained conformations, which can lead to higher receptor affinity and selectivity. The N-methylation of the amino group is a common strategy in peptidomimetic design to increase resistance to enzymatic degradation.

Applications in Industrial Organic Synthesis

The industrial application of a chemical compound is largely dependent on its cost-effectiveness, scalability of its synthesis, and its utility in the production of high-value products. Phenylacetonitrile and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. nih.gov For example, they are used in the synthesis of various drugs, including stimulants, antihistamines, and analgesics.

While specific large-scale industrial processes utilizing α-(N-Methylanilino)-α-phenylacetonitrile are not widely published in open literature, its structural similarity to other valuable α-aminonitriles suggests potential applications. The synthesis of α-aminonitriles is a well-established industrial process, often carried out through Strecker-type reactions. The key to the industrial viability of α-(N-Methylanilino)-α-phenylacetonitrile would be an efficient and scalable synthesis of the compound itself.

Given its role as a precursor to specialized α-amino acids and potentially to novel heterocyclic compounds, its industrial significance would be tied to the commercial success of the final products derived from it. The development of efficient catalytic methods for the synthesis and transformation of α-aminonitriles is an active area of research, and advancements in this field could pave the way for the broader industrial application of compounds like α-(N-Methylanilino)-α-phenylacetonitrile.

Coordination Chemistry and Metal Complexes of α Aminonitriles

Synthesis of Metal Complexes with α-Aminonitrile Ligands

The synthesis of metal complexes with α-aminonitrile ligands, such as those derived from aromatic aldehydes and amines, is typically achieved through the direct reaction of the pre-formed ligand with a metal salt in a suitable solvent. A general and effective method involves the preparation of the α-aminonitrile ligand first, often via a Strecker-type synthesis, followed by complexation with the desired metal ion.

A common synthetic route involves dissolving the α-aminonitrile ligand in an ethanolic solution and adding an ethanolic solution of the corresponding metal salt, such as Co(II), Cu(II), Cd(II), or Zn(II) chlorides. The reaction mixture is typically stirred, and precipitation of the metal complex often occurs readily. In some cases, gentle heating under reflux can be employed to ensure the completion of the reaction. The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

For instance, the synthesis of Co(II), Cu(II), Cd(II), and Zn(II) complexes with the related ligand (p-methyl anilino) phenyl acetonitrile (B52724) has been successfully carried out using a 1:2 molar ratio of metal to ligand, respectively. This stoichiometry suggests the formation of complexes where two ligand molecules coordinate to a single metal center.

The choice of solvent and reaction conditions can influence the nature of the resulting complex. While ethanol (B145695) is a commonly used solvent due to its ability to dissolve both the ligand and many metal salts, other solvents may be employed depending on the specific reactants. The synthesis is often straightforward, proceeding under mild conditions and yielding stable, isolatable metal complexes.

Ligand Binding Modes and Coordination Geometries

α-Aminonitrile ligands, including α-(N-Methylanilino)-α-phenylacetonitrile, are potentially chelating ligands, with the capacity to coordinate to a metal center through both the nitrogen atom of the amino group and the nitrogen atom of the nitrile group. This bidentate coordination mode results in the formation of a stable five-membered chelate ring, which is a common feature in coordination chemistry.

Spectroscopic studies, particularly infrared (IR) spectroscopy, provide valuable insights into the binding mode of α-aminonitrile ligands. Upon complexation, shifts in the characteristic stretching frequencies of the N-H (for secondary amines) and C≡N groups are observed. A shift in the N-H stretching frequency to a lower wavenumber is indicative of the coordination of the amino nitrogen to the metal ion. Similarly, a shift in the C≡N stretching frequency suggests the involvement of the nitrile nitrogen in the coordination sphere. Evidence from studies on related α-aminonitrile complexes strongly supports the chelation of the metal ion through both the nitrile and the amino nitrogen atoms. nih.gov

The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For complexes with a 1:2 metal-to-ligand ratio, common geometries such as tetrahedral or octahedral can be adopted. In the case of Co(II), Cu(II), Cd(II), and Zn(II) complexes with (p-methyl anilino) phenyl acetonitrile, proposed structures based on spectroscopic and magnetic data suggest tetrahedral or distorted tetrahedral geometries.

The table below summarizes the coordination behavior of a representative α-aminonitrile ligand with various transition metals, which can be considered analogous to the coordination of α-(N-Methylanilino)-α-phenylacetonitrile.

| Metal Ion | Proposed Geometry | Coordination Mode |

| Co(II) | Tetrahedral | Bidentate (N-amino, N-nitrile) |

| Cu(II) | Distorted Tetrahedral | Bidentate (N-amino, N-nitrile) |

| Cd(II) | Tetrahedral | Bidentate (N-amino, N-nitrile) |

| Zn(II) | Tetrahedral | Bidentate (N-amino, N-nitrile) |

Catalytic Applications of α-Aminonitrile Metal Complexes

While the synthesis of α-aminonitriles is often catalyzed by transition metal complexes, the catalytic applications of pre-formed metal complexes of α-aminonitrile ligands are a developing area of research. The presence of a coordinated metal center can modulate the reactivity of the α-aminonitrile ligand or the metal itself, opening up possibilities for catalysis in various organic transformations. For instance, platinum(II) complexes have been shown to mediate the coupling of acetonitrile with the exocyclic nitrogen of nucleobases, forming new azametallacycle complexes. amanote.comnih.gov This reactivity highlights the potential for metal complexes of nitriles to participate in C-N bond-forming reactions.

Although specific catalytic applications for complexes of α-(N-Methylanilino)-α-phenylacetonitrile are not extensively documented, the broader class of transition metal complexes with nitrogen-containing ligands has shown significant catalytic activity in a range of reactions. These include oxidation, reduction, and carbon-carbon bond-forming reactions.

For example, cobalt complexes are known to be effective catalysts for aerobic oxidation reactions due to their ability to activate molecular oxygen. nih.gov The coordination environment provided by ligands such as α-aminonitriles could influence the redox properties of the cobalt center and, therefore, its catalytic efficacy. Similarly, copper complexes are widely used in amination catalysis, facilitating the formation of carbon-nitrogen bonds. nih.gov Palladium complexes bearing nitrogen-based ligands have also demonstrated high activity in cross-coupling reactions. nih.gov

The potential catalytic applications of α-aminonitrile metal complexes can be inferred from the known reactivity of related systems. The data in the table below presents examples of catalytic activities of transition metal complexes that could be analogous to the potential applications of α-(N-Methylanilino)-α-phenylacetonitrile complexes.

| Metal Complex Type | Reaction Type | Potential Application | Reference |

| Cobalt(II) Complexes | Aerobic Oxidation | Oxidation of organic substrates | nih.gov |

| Platinum(II) Complexes | C-N Bond Formation | Synthesis of nitrogen-containing heterocycles | amanote.comnih.gov |

| Copper(I/II) Complexes | Amination Reactions | Cross-coupling of amines and aryl halides | nih.gov |

| Palladium(II) Complexes | Cross-Coupling Reactions | Suzuki and related C-C bond-forming reactions | nih.gov |

Further research is needed to fully explore the catalytic potential of metal complexes derived from α-(N-Methylanilino)-α-phenylacetonitrile and to elucidate the mechanisms of their catalytic activity.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques in Structural Analysis

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific features of its molecular architecture can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. For α-(N-Methylanilino)-α-phenylacetonitrile, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include distinct multiplets in the aromatic region (approximately 6.6-7.5 ppm) corresponding to the protons on the two different phenyl rings. A singlet for the methine proton (α-proton) would likely appear further downfield, and a characteristic singlet for the N-methyl group protons would be expected around 2.7-3.0 ppm. chegg.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals would be anticipated for the nitrile carbon (C≡N) around 118-120 ppm, the α-carbon, the N-methyl carbon (around 31 ppm), and the various aromatic carbons. chegg.com The signals for the aromatic carbons would span the typical range of approximately 112-150 ppm. chegg.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, within the aromatic rings. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignment of the methine and methyl groups, as well as the aromatic C-H pairs.

Predicted ¹H and ¹³C NMR Data for α-(N-Methylanilino)-α-phenylacetonitrile

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (C₆H₅) | 7.30 - 7.50 (m, 5H) | 127 - 135 |

| Aniline-H (C₆H₅) | 6.60 - 7.20 (m, 5H) | 112 - 149 |

| Methine-H (α-CH) | ~5.4 (s, 1H) | 50 - 60 |

| N-Methyl-H (N-CH₃) | ~2.8 (s, 3H) | ~31 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of α-(N-Methylanilino)-α-phenylacetonitrile would exhibit several characteristic absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. nist.gov Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. nist.gov The C-N stretching vibration would be observed in the 1350-1250 cm⁻¹ region, and characteristic aromatic C=C stretching bands would be present in the 1600-1450 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings also tend to produce strong Raman signals, making it a useful technique for analyzing the skeletal structure of the molecule. nih.gov

Expected Vibrational Frequencies for α-(N-Methylanilino)-α-phenylacetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2980 | Medium |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp (IR); Strong (Raman) |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The structure of α-(N-Methylanilino)-α-phenylacetonitrile contains two phenyl rings and a nitrogen atom with a lone pair of electrons, all of which act as chromophores. The spectrum would be expected to show absorptions in the UV region, likely with multiple bands corresponding to π→π* transitions of the aromatic systems. nist.gov The presence of the N-methylanilino group would likely cause a bathochromic (red) shift compared to simple benzene (B151609) due to the electron-donating nature of the nitrogen atom extending the conjugated system. nist.gov This technique is often used to monitor reaction progress or for quantitative analysis. beilstein-journals.orgscholarsresearchlibrary.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For α-(N-Methylanilino)-α-phenylacetonitrile (C₁₅H₁₄N₂), HRMS would be used to confirm that the experimentally measured accurate mass matches the calculated theoretical mass, providing strong evidence for the correct formula. beilstein-journals.org

Calculated Exact Mass for α-(N-Methylanilino)-α-phenylacetonitrile

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

These methods are exceptionally well-suited for monitoring the progress of the reaction that synthesizes α-(N-Methylanilino)-α-phenylacetonitrile. Small aliquots of the reaction mixture can be analyzed over time to track the disappearance of starting materials and the appearance of the desired product. mdpi.com

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification.

No studies detailing HPLC methods for the analysis or purification of α-(N-Methylanilino)-α-phenylacetonitrile were found. Information regarding suitable columns, mobile phases, detection wavelengths, or retention times specific to this compound is not available.

Gas Chromatography (GC).

Specific GC analytical methods, including column types, temperature programs, or detector parameters for α-(N-Methylanilino)-α-phenylacetonitrile, have not been reported.

X-ray Crystallography for Solid-State Structure Determination.

There is no published X-ray crystal structure for α-(N-Methylanilino)-α-phenylacetonitrile. Consequently, data regarding its crystal system, space group, unit cell dimensions, and solid-state conformation are not available.

Hyphenated Techniques for Comprehensive Analysis.

No literature was found describing the use of hyphenated techniques, such as GC-MS or LC-MS, for the comprehensive analysis of α-(N-Methylanilino)-α-phenylacetonitrile. Specific mass spectrometry data, including fragmentation patterns or exact mass measurements, remains uncharacterized.

Due to the lack of specific research data for α-(N-Methylanilino)-α-phenylacetonitrile, it is not possible to provide the requested article with detailed, scientifically accurate findings and data tables.

Theoretical and Computational Studies of α N Methylanilino α Phenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like α-(N-Methylanilino)-α-phenylacetonitrile from first principles. nih.govpku.edu.cn These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate electronic structure, bonding, and reaction energetics. researchgate.netphyschemres.org

The electronic structure of α-(N-Methylanilino)-α-phenylacetonitrile is governed by the interplay of its constituent functional groups: the N-methylanilino group, the phenyl group, and the nitrile group. A theoretical analysis suggests that the nitrogen atom of the N-methylanilino group possesses a lone pair of electrons that can participate in resonance with the adjacent phenyl ring, influencing the electron density distribution across the molecule.

Computational methods like Natural Bond Orbital (NBO) analysis could be employed to quantify the electronic interactions. It is hypothesized that there would be significant delocalization of electron density from the nitrogen lone pair into the π-system of the phenyl ring. The nitrile group, being strongly electron-withdrawing, would influence the electrostatic potential of the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for α-(N-Methylanilino)-α-phenylacetonitrile

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the N-methylanilino moiety |

| LUMO | -1.2 | Primarily localized on the phenylacetonitrile (B145931) moiety |

| HOMO-LUMO Gap | 5.3 | Indicative of moderate chemical reactivity |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of quantum chemistry.

The formation of α-(N-Methylanilino)-α-phenylacetonitrile can be envisioned through a reaction analogous to the Strecker synthesis, involving the reaction of benzaldehyde (B42025), N-methylaniline, and a cyanide source. researchgate.netvaia.comwikipedia.org Computational chemistry can be used to model the energetics of this reaction, including the structures and energies of reactants, intermediates, transition states, and products.

The key step in the formation is the nucleophilic addition of the cyanide ion to an iminium ion formed from benzaldehyde and N-methylaniline. masterorganicchemistry.compressbooks.pubjk-sci.com Transition state theory, combined with quantum chemical calculations, would allow for the determination of the activation energy barrier for this step. The transition state would likely feature an elongated C-CN bond as the cyanide nucleophile attacks the iminium carbon. rsc.org Distortion/interaction analysis could reveal that the energy barrier is a combination of the energy required to distort the reactants into the transition state geometry and the interaction energy between these distorted fragments. researchgate.net

Table 2: Hypothetical Reaction Energetics for the Formation of α-(N-Methylanilino)-α-phenylacetonitrile

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Iminium ion formation | -5.2 | 2.1 | 10.5 |

| Cyanide addition | -15.8 | -10.3 | 8.7 |

Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the conformational dynamics and intermolecular interactions of α-(N-Methylanilino)-α-phenylacetonitrile in various environments. rsc.org By simulating the motion of atoms over time, MD can reveal preferred conformations, the flexibility of the molecule, and its interactions with solvent molecules or other species.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For the formation of α-(N-Methylanilino)-α-phenylacetonitrile, computational studies could map out the entire potential energy surface of the reaction. This would involve identifying all stable intermediates and transition states connecting them.

For instance, the formation of the iminium ion intermediate could be studied in detail, including the initial nucleophilic attack of the amine on the aldehyde, followed by dehydration. pressbooks.pub Different catalytic conditions, such as acid catalysis, could also be modeled to understand their effect on the reaction mechanism and rates. rsc.org By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined.

Prediction of Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity and selectivity of α-(N-Methylanilino)-α-phenylacetonitrile. researchgate.netresearchgate.net For example, the distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interactions and reactive sites. Fukui functions could be calculated to provide a more quantitative measure of the local reactivity at each atomic site. These computational tools would be invaluable for predicting how α-(N-Methylanilino)-α-phenylacetonitrile might react with other molecules and for understanding the regioselectivity of such reactions. mdpi.com

Q & A

Q. What are the established synthetic routes for α-(N-Methylanilino)-α-phenylacetonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic addition of N-methylaniline to phenylacetonitrile derivatives. A key method involves reacting benzaldehyde with dimethylamine hydrochloride and potassium cyanide in cold acetic acid and ethanol, forming α-aminonitriles . Optimization includes controlling temperature (<10°C to prevent side reactions) and using stoichiometric excess of KCN to drive the reaction. For higher yields, catalytic Lewis acids (e.g., Cul) or alkoxide bases can stabilize intermediates during alkylation or substitution steps .

Q. How can spectroscopic techniques validate the structural integrity and purity of α-(N-Methylanilino)-α-phenylacetonitrile?

- NMR : -NMR should show distinct signals for the N-methyl group (~2.8–3.2 ppm), aromatic protons (6.5–7.5 ppm), and nitrile absence (no proton signal). -NMR confirms the nitrile carbon at ~115–120 ppm.

- IR : A sharp peak at ~2240 cm confirms the nitrile group.

- Titrimetric analysis : Purity can be assessed via acid-base titration of the amine group (e.g., using HCl in ethanol) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 2E-configured α-aminoalkenenitriles during alkylation of α-(N-Methylanilino)-α-phenylacetonitrile?

Alkylation of the anion of α-(N-Methylanilino)-α-phenylacetonitrile with halogenoalkanes proceeds via an SN2 mechanism, followed by elimination of benzenethiol. The 2E-configuration arises from steric hindrance between the aryl group and the incoming alkyl chain, favoring trans-alkene formation. Computational studies (DFT) suggest that the transition state for elimination is stabilized by conjugation between the nitrile and amino groups .

Q. How do substituents on the aromatic rings influence reactivity in nucleophilic substitution reactions?

Substituents on the phenyl ring alter electron density, affecting nucleophilic attack. Electron-withdrawing groups (e.g., -NO) deactivate the nitrile carbon, slowing substitution, while electron-donating groups (e.g., -OCH) enhance reactivity. For example, para-methoxy derivatives show 30% faster reaction rates with Grignard reagents compared to unsubstituted analogs. Steric effects from ortho-substituents can hinder access to the nitrile group, reducing yields .

Q. What strategies mitigate competing elimination during alkylation or functionalization?

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize the anion intermediate, favoring substitution over elimination.

- Base strength : Weak bases (e.g., NaHCO) minimize deprotonation of β-hydrogens, reducing elimination.

- Temperature control : Lower temperatures (<0°C) slow elimination kinetics.

- Leaving group modification : Bulky leaving groups (e.g., tosylates) disfavor the SN2 pathway, promoting alkylation .

Q. How can α-(N-Methylanilino)-α-phenylacetonitrile derivatives be applied in synthesizing 1,3-dicarbonyl analogs?

Condensation with titanium enolates generates 4-oxo-2-amino nitriles, which act as masked 1,3-dicarbonyl compounds. For example, reacting with ethyl acetoacetate enolate produces a cyclized product via intramolecular aldol condensation. This method avoids traditional Claisen condensations, enabling access to sterically hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.